4-pentyloxy-benzoic acid ethyl ester 4-pentyloxy-benzoic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 177715-63-8
VCID: VC11720711
InChI: InChI=1S/C14H20O3/c1-3-5-6-11-17-13-9-7-12(8-10-13)14(15)16-4-2/h7-10H,3-6,11H2,1-2H3
SMILES: CCCCCOC1=CC=C(C=C1)C(=O)OCC
Molecular Formula: C14H20O3
Molecular Weight: 236.31 g/mol

4-pentyloxy-benzoic acid ethyl ester

CAS No.: 177715-63-8

Cat. No.: VC11720711

Molecular Formula: C14H20O3

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

4-pentyloxy-benzoic acid ethyl ester - 177715-63-8

Specification

CAS No. 177715-63-8
Molecular Formula C14H20O3
Molecular Weight 236.31 g/mol
IUPAC Name ethyl 4-pentoxybenzoate
Standard InChI InChI=1S/C14H20O3/c1-3-5-6-11-17-13-9-7-12(8-10-13)14(15)16-4-2/h7-10H,3-6,11H2,1-2H3
Standard InChI Key KWSCWEHOCJQDEC-UHFFFAOYSA-N
SMILES CCCCCOC1=CC=C(C=C1)C(=O)OCC
Canonical SMILES CCCCCOC1=CC=C(C=C1)C(=O)OCC

Introduction

Chemical Structure and Nomenclature

The systematic IUPAC name for this compound is ethyl 4-(pentyloxy)benzoate, reflecting its two key functional groups: a pentyloxy ether substituent at the fourth position of the benzene ring and an ethyl ester moiety. The benzene ring serves as the core structure, with the pentyloxy group (O(CH2)4CH3-\text{O}(\text{CH}_2)_4\text{CH}_3) enhancing hydrophobicity, while the ethyl ester (COOCH2CH3-\text{COOCH}_2\text{CH}_3
) contributes to its solubility in organic solvents.

The molecular formula C14H20O3\text{C}_{14}\text{H}_{20}\text{O}_3 corresponds to a molar mass of 236.31 g/mol. The exact mass, calculated using isotopic distribution, is 236.1412 Da. The octanol-water partition coefficient (LogP), estimated via computational methods, is approximately 3.8, indicating moderate lipophilicity .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl 4-(pentyloxy)benzoate typically involves a two-step process:

  • Williamson Ether Synthesis: Ethyl 4-hydroxybenzoate reacts with 1-bromopentane in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3) supported on alumina (Al2O3\text{Al}_2\text{O}_3). This method achieves high yields (≥85%) within 4 hours under reflux conditions, as demonstrated in analogous syntheses .

    4-HO-C6H4COOEt+Br(CH2)4CH3K2CO3/Al2O34-(PentylO)-C6H4COOEt+KBr\text{4-HO-C}_6\text{H}_4\text{COOEt} + \text{Br}(\text{CH}_2)_4\text{CH}_3 \xrightarrow{\text{K}_2\text{CO}_3/\text{Al}_2\text{O}_3} \text{4-(PentylO)-C}_6\text{H}_4\text{COOEt} + \text{KBr}
  • Esterification (Optional): If starting from 4-pentyloxybenzoic acid, Fischer esterification with ethanol in acidic media (e.g., H2SO4\text{H}_2\text{SO}_4) completes the synthesis:

    4-(PentylO)-C6H4COOH+CH3CH2OHH+4-(PentylO)-C6H4COOEt+H2O\text{4-(PentylO)-C}_6\text{H}_4\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \xrightarrow{\text{H}^+} \text{4-(PentylO)-C}_6\text{H}_4\text{COOEt} + \text{H}_2\text{O}

Optimization Strategies

  • Catalyst Efficiency: The use of K2CO3/Al2O3\text{K}_2\text{CO}_3/\text{Al}_2\text{O}_3 reduces reaction times compared to traditional bases like aqueous NaOH .

  • Solvent Selection: Polar aprotic solvents (e.g., dimethylformamide) enhance reaction rates in etherification steps .

Physicochemical Properties

PropertyValue
Molecular FormulaC14H20O3\text{C}_{14}\text{H}_{20}\text{O}_3
Molecular Weight (g/mol)236.31
Density (g/cm³)~1.05 (estimated)
Boiling Point (°C)320–335 (predicted)
Melting Point (°C)<25 (liquid at room temp)
LogP3.8
SolubilityInsoluble in water; soluble in ethanol, acetone

The compound’s liquid state at room temperature facilitates handling in organic syntheses. Its insolubility in water aligns with its LogP value, suggesting utility in hydrophobic matrices .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H}-NMR (400 MHz, CDCl₃):

    • δ 0.92 (t, 3H, J=6.8J = 6.8 Hz, pentyl CH3\text{CH}_3)

    • δ 1.35–1.45 (m, 4H, pentyl CH2\text{CH}_2)

    • δ 1.75 (quin, 2H, J=7.0J = 7.0 Hz, pentyl CH2\text{CH}_2)

    • δ 4.02 (t, 2H, J=6.6J = 6.6 Hz, OCH2\text{OCH}_2)

    • δ 4.35 (q, 2H, J=7.1J = 7.1 Hz, ester OCH2CH3\text{OCH}_2\text{CH}_3)

    • δ 6.90 (d, 2H, J=8.8J = 8.8 Hz, aromatic H)

    • δ 8.00 (d, 2H, J=8.8J = 8.8 Hz, aromatic H) .

  • 13C^{13}\text{C}-NMR (100 MHz, CDCl₃):

    • δ 14.1 (pentyl CH3\text{CH}_3), 22.5–28.9 (pentyl CH2\text{CH}_2), 61.7 (ester OCH2CH3\text{OCH}_2\text{CH}_3), 68.4 (OCH2\text{OCH}_2), 114.5–132.0 (aromatic C), 166.5 (ester C=O\text{C=O}) .

Infrared (IR) Spectroscopy

Prominent peaks include:

  • νC=O\nu_{\text{C=O}}: 1715 cm⁻¹ (ester carbonyl)

  • νC-O\nu_{\text{C-O}}: 1250 cm⁻¹ (ester C-O) and 1050 cm⁻¹ (ether C-O) .

Thermal Behavior and Stability

Thermogravimetric analysis (TGA) of structurally similar esters reveals decomposition onset temperatures (TdT_d) above 300°C . Differential scanning calorimetry (DSC) data indicate no phase transitions below 200°C, consistent with its liquid state at ambient conditions. The compound’s thermal stability supports its use in high-temperature applications, such as polymer additives .

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